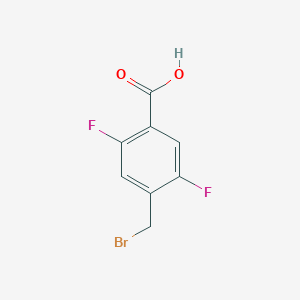

4-(Bromomethyl)-2,5-difluorobenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids represent a broad and significant class of compounds in organic chemistry. jbiochemtech.com The introduction of halogen atoms to an aromatic carboxylic acid framework can profoundly influence the molecule's physical, chemical, and biological properties. jbiochemtech.com Halogens are known to modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. jocpr.com

4-(Bromomethyl)-2,5-difluorobenzoic acid is a member of this class, characterized by the presence of both bromine and fluorine atoms. The fluorine atoms, with their high electronegativity, can alter the acidity of the carboxylic acid group and influence the reactivity of the aromatic ring. The bromine atom, in the form of a bromomethyl group, provides a distinct reactive handle for a variety of synthetic transformations. This combination of different halogens and functional groups on a single aromatic scaffold is a key feature that underpins its synthetic utility.

Unique Structural Features and Synthetic Utility

The distinct chemical personality of 4-(Bromomethyl)-2,5-difluorobenzoic acid arises from the interplay of its three key structural components: the carboxylic acid group, the difluorinated benzene (B151609) ring, and the bromomethyl substituent. This polyfunctionality allows it to serve as a versatile building block in multi-step synthetic sequences.

The bromomethyl group (-CH₂Br) is a particularly valuable functional group. The carbon-bromine bond in a benzylic position is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of diverse molecular frameworks. rsc.org The reactivity of this group is a cornerstone of the compound's utility as a synthetic intermediate.

The carboxylic acid group (-COOH) offers another site for chemical modification. It can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis and are widely employed in the construction of biologically active molecules. Furthermore, the carboxylic acid group can direct metallation reactions to the ortho position, providing a pathway to further functionalize the aromatic ring.

A plausible synthetic route to 4-(Bromomethyl)-2,5-difluorobenzoic acid involves the bromination of 2,5-difluorotoluene (B1362542) to introduce a bromine atom at the 4-position, followed by the introduction of the bromomethyl group at the 1-position using a reagent like N-bromosuccinimide. evitachem.com

Below is an interactive data table summarizing the key properties of 4-(Bromomethyl)-2,5-difluorobenzoic acid.

| Property | Value |

| CAS Number | 178696-18-9 |

| Molecular Formula | C₈H₅BrF₂O₂ |

| Molecular Weight | 251.03 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in organic solvents like diethyl ether and hexane |

Overview of Research Significance as a Versatile Intermediate

The primary significance of 4-(Bromomethyl)-2,5-difluorobenzoic acid in research lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemistry. evitachem.com The presence of three distinct functional moieties allows for a modular approach to synthesis, where each part of the molecule can be selectively reacted to build up molecular complexity.

In the realm of drug discovery, compounds containing fluorinated aromatic rings are of great interest due to the often-beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties. jocpr.com The ability to use 4-(Bromomethyl)-2,5-difluorobenzoic acid as a starting material allows for the incorporation of a difluorinated benzoic acid motif into a larger molecule, while the bromomethyl group provides a convenient point of attachment for other fragments. Aromatic compounds are foundational in the development of a vast array of pharmaceuticals. jbiochemtech.comwalshmedicalmedia.com

Similarly, in the field of agrochemicals, the introduction of halogen atoms is a common strategy for enhancing the efficacy and metabolic stability of pesticides and herbicides. The structural features of 4-(Bromomethyl)-2,5-difluorobenzoic acid make it a potentially valuable precursor for the synthesis of new crop protection agents.

The table below outlines the reactivity of the functional groups present in 4-(Bromomethyl)-2,5-difluorobenzoic acid, highlighting its versatility as a synthetic intermediate.

| Functional Group | Type of Reaction | Potential Products |

| Bromomethyl (-CH₂Br) | Nucleophilic Substitution | Ethers, esters, amines, thioethers, etc. |

| Oxidation | Aldehydes, carboxylic acids | |

| Reduction | Methyl group | |

| Carboxylic Acid (-COOH) | Esterification | Esters |

| Amide Formation | Amides | |

| Reduction | Alcohols | |

| Aromatic Ring | Electrophilic Substitution | Further substituted aromatic compounds |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARKTFFPLFEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromomethyl 2,5 Difluorobenzoic Acid and Its Derivatives

Strategies for Introducing the Bromomethyl Moiety on Aromatic Systems

The introduction of the bromomethyl group onto the difluorobenzoic acid backbone is a critical step. This can be achieved either by direct bromination of a methyl-substituted precursor or by designing a synthetic route that incorporates a precursor functional group amenable to conversion into the bromomethyl moiety.

A primary and direct route to 4-(bromomethyl)-2,5-difluorobenzoic acid involves the regioselective free-radical bromination of the methyl group of 2,5-difluoro-4-methylbenzoic acid. This transformation is typically accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The reaction is generally performed in a non-polar solvent, like carbon tetrachloride (CCl₄) or cyclohexane, to facilitate the radical chain mechanism and minimize competing ionic reactions.

The selectivity for side-chain bromination over aromatic ring bromination is a key advantage of this method. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.

Table 1: Representative Conditions for Side-Chain Bromination

| Starting Material | Reagents | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2,5-Difluoro-4-methylbenzoic acid | N-Bromosuccinimide (NBS) | AIBN or BPO | CCl₄ | Reflux, UV light | 4-(Bromomethyl)-2,5-difluorobenzoic acid |

Note: Data is illustrative of typical laboratory procedures.

In some cases, the carboxylic acid may be protected as an ester prior to bromination to prevent potential side reactions and improve solubility in non-polar solvents. The ester can then be hydrolyzed in a subsequent step to yield the final product.

An alternative to direct side-chain bromination is the synthesis of precursors containing functional groups that can be readily converted to the bromomethyl group. This approach can offer advantages in terms of selectivity and milder reaction conditions. For instance, a synthetic route could be designed to produce 2,5-difluoro-4-(hydroxymethyl)benzoic acid. The benzylic alcohol can then be converted to the corresponding bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Fluorination Methodologies in Benzoic Acid Synthesis

The incorporation of two fluorine atoms at specific positions on the benzene (B151609) ring is a foundational aspect of synthesizing the target molecule's core structure.

Several methods exist for introducing fluorine atoms onto an aromatic ring. For difluorinated compounds, these often involve multi-step syntheses starting from appropriately substituted precursors. Common strategies include:

Nucleophilic Aromatic Substitution (S N Ar): Starting with an aromatic ring activated by electron-withdrawing groups (like nitro groups) and containing good leaving groups (like chlorine or bromine), fluoride (B91410) ions (from sources like KF or CsF) can displace the leaving groups.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. This can be used to introduce a single fluorine atom at a time.

Electrophilic Fluorination: Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), allow for the direct fluorination of electron-rich aromatic rings. numberanalytics.com However, controlling the regioselectivity with multiple directing groups can be challenging.

A plausible route to a 2,5-difluorinated precursor could start from a compound like 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com One of the bromine atoms can be selectively converted into a carboxylic acid group via lithium-halogen exchange followed by quenching with carbon dioxide (dry ice). chemicalbook.com

Achieving the specific 2,5-difluoro substitution pattern is crucial and is dictated by the directing effects of the substituents present on the ring during the fluorination or precursor synthesis steps. The interplay between activating and deactivating groups, as well as ortho-, para-, and meta-directing effects, governs the final substitution pattern. libretexts.org

For instance, in the synthesis of polysubstituted benzenes, the order of reactions is critical. pressbooks.pub A retrosynthetic analysis would consider the directing effects of the carboxyl, methyl, and fluorine substituents to devise a sequence that leads to the desired 2,5-difluoro-4-methylbenzoic acid precursor. Boron-directed cycloaddition reactions represent an advanced method for accessing fluoroalkyl-substituted aromatic compounds with high regiocontrol, which can then be further functionalized. nih.govacs.orgwhiterose.ac.uk

Carboxylic Acid Functionalization and Interconversion

The carboxylic acid group is a versatile functional handle but can also interfere with certain reactions. Therefore, its protection and interconversion are important synthetic considerations. ddugu.ac.in

The carboxylic acid can be converted into a variety of derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride, 4-(bromomethyl)-2,5-difluorobenzoyl chloride. prepchem.com This intermediate can then be used to form esters, amides, and other derivatives.

In synthetic sequences where the reagents are incompatible with a free carboxylic acid (e.g., organometallic reagents or certain reducing agents), the acid group must be protected. wikipedia.orgslideshare.net Common protecting groups for carboxylic acids include methyl, ethyl, or tert-butyl esters. These esters are generally stable to a range of reaction conditions but can be selectively removed later. For example, methyl and ethyl esters are often cleaved by acid- or base-catalyzed hydrolysis, while tert-butyl esters can be removed under milder acidic conditions.

Table 2: Common Functionalization and Protection Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product | Purpose |

|---|---|---|---|

| Esterification | R'OH, Acid catalyst | Ester (RCOOR') | Protection, increase solubility |

| Acyl Chloride Formation | SOCl₂, Oxalyl chloride | Acyl Chloride (RCOCl) | Activation for nucleophilic acyl substitution |

| Amide Formation | Amine (R'NH₂), Coupling agent | Amide (RCONHR') | Synthesis of derivatives |

Note: R represents the 4-(bromomethyl)-2,5-difluorophenyl moiety.

These functionalization and protection strategies are integral to the successful synthesis of 4-(bromomethyl)-2,5-difluorobenzoic acid and its subsequent use in the preparation of more complex molecules. sigmaaldrich.com

Synthesis of Benzoic Acid from Aromatic Precursors

The primary route for the synthesis of 4-(bromomethyl)-2,5-difluorobenzoic acid involves the benzylic bromination of a suitable methyl-substituted aromatic precursor. A plausible and commonly utilized precursor is 4-methyl-2,5-difluorobenzoic acid. The Wohl-Ziegler reaction is the archetypal method for such transformations, employing N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comscientificupdate.com

The reaction proceeds via a free radical chain mechanism. An initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates radicals upon heating or photolysis, which then abstract a hydrogen atom from the methyl group of 4-methyl-2,5-difluorobenzoic acid. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with NBS to afford the desired 4-(bromomethyl)-2,5-difluorobenzoic acid and a succinimidyl radical, which continues the chain reaction.

An alternative precursor could be 2,5-difluorotoluene (B1362542). evitachem.com Bromination of 2,5-difluorotoluene would yield 1-(bromomethyl)-2,5-difluorobenzene. Subsequent carboxylation of this intermediate would lead to the final product. However, this approach is often less direct.

A general representation of the benzylic bromination is presented below:

Table 1: General Reaction Scheme for Benzylic Bromination

| Starting Material | Reagents and Conditions | Product |

| 4-methyl-2,5-difluorobenzoic acid | 1. N-Bromosuccinimide (NBS) 2. Radical Initiator (e.g., AIBN) 3. Inert Solvent (e.g., CCl₄) 4. Heat or UV light | 4-(bromomethyl)-2,5-difluorobenzoic acid |

It is important to note that direct bromination of the aromatic ring is a potential side reaction, the selectivity of which is influenced by the reaction conditions.

Derivatization to Esters (e.g., Methyl Esters) and other Carboxylic Acid Derivatives

The carboxylic acid functionality of 4-(bromomethyl)-2,5-difluorobenzoic acid allows for its conversion into various derivatives, such as esters and acyl chlorides. These derivatives are often more suitable for subsequent coupling reactions.

Synthesis of Methyl 4-(bromomethyl)-2,5-difluorobenzoate:

The methyl ester can be synthesized either by esterification of the parent carboxylic acid or by benzylic bromination of the corresponding methyl ester precursor, methyl 4-methyl-2,5-difluorobenzoate. The latter approach is often preferred to avoid potential side reactions associated with the free carboxylic acid during bromination.

A typical procedure for the synthesis of a similar compound, methyl 4-bromomethyl-3-methoxybenzoate, involves the reaction of methyl 4-methyl-3-methoxybenzoate with N-bromosuccinimide under UV irradiation. google.com A similar strategy can be applied for the synthesis of methyl 4-(bromomethyl)-2,5-difluorobenzoate.

Alternatively, the carboxylic acid can be esterified using standard methods, such as Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid).

Once the methyl ester is obtained, it can be hydrolyzed back to the carboxylic acid if needed, typically using a base such as sodium hydroxide (B78521) followed by acidification. chemspider.com

Synthesis of 4-(bromomethyl)-2,5-difluorobenzoyl chloride:

The conversion of the carboxylic acid to its corresponding acyl chloride is a common derivatization. This is typically achieved by treating 4-(bromomethyl)-2,5-difluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For a related compound, 4-bromo-2,5-difluorobenzoyl chloride, the synthesis involves heating the carboxylic acid with thionyl chloride. prepchem.com This method is generally applicable to a wide range of carboxylic acids.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the benzylic bromination are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the radical initiator, the reaction temperature, and the stoichiometry of the reagents.

Solvent: Carbon tetrachloride (CCl₄) has been a traditional solvent for Wohl-Ziegler reactions due to its inertness. masterorganicchemistry.com However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, benzene, or acetonitrile (B52724) are also used. The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

Initiator: The reaction can be initiated either thermally or photochemically. Common radical initiators include AIBN and benzoyl peroxide. The concentration of the initiator is a critical parameter to control, as too high a concentration can lead to undesired side reactions.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure the decomposition of the radical initiator and to facilitate the reaction.

Control of Byproducts: A common challenge in benzylic bromination is the formation of dibrominated and ring-brominated byproducts. scientificupdate.com Careful control of the stoichiometry of NBS (using slightly more than one equivalent) and gradual addition of the brominating agent can help to minimize the formation of the dibrominated species. The use of radical scavengers or control of light exposure can also influence the product distribution. Lewis acids have been shown to catalyze benzylic bromination, sometimes offering improved selectivity. nih.gov

Table 2: Factors for Optimization of Benzylic Bromination

| Parameter | Considerations | Potential Impact on Yield and Purity |

| Solvent | Inertness, boiling point, solubility of reactants | Affects reaction rate and ease of product isolation. |

| Initiator | Type (thermal/photochemical), concentration | Influences the rate of radical formation and side reactions. |

| Temperature | Should be sufficient for initiator decomposition | Affects reaction kinetics and potential for thermal degradation. |

| Reagent Stoichiometry | Molar ratio of substrate to NBS | Crucial for controlling the degree of bromination (mono- vs. di-bromination). |

Purity Assessment and Isolation Protocols in Synthetic Endeavors

The isolation and purification of 4-(bromomethyl)-2,5-difluorobenzoic acid and its derivatives are crucial steps to ensure the quality of the final product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Isolation: After the reaction is complete, the solid succinimide (B58015) byproduct is typically removed by filtration. The filtrate is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted NBS and acidic impurities. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product. For a similar compound, 4-bromo-2,5-difluorobenzoic acid, an acid-base extraction is employed for purification. chemicalbook.comchemicalbook.com

Purification:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A suitable eluent system is chosen to effectively separate the desired product from any byproducts or unreacted starting materials.

Purity Assessment: The purity of the final compound is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and to detect the presence of any impurities.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample by separating it into its individual components.

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

By employing these rigorous isolation and purification protocols, 4-(bromomethyl)-2,5-difluorobenzoic acid and its derivatives can be obtained in high purity, suitable for their intended applications in further chemical synthesis.

Chemical Transformations and Reaction Mechanisms of 4 Bromomethyl 2,5 Difluorobenzoic Acid

Reactivity of the Bromomethyl Group

The bromomethyl group attached to the difluorinated benzene (B151609) ring is the primary site for a variety of chemical transformations, most notably nucleophilic substitution and alkylation reactions. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent benzylic carbon.

Nucleophilic Displacement Reactions

The benzylic carbon of the bromomethyl group in 4-(bromomethyl)-2,5-difluorobenzoic acid is electrophilic and readily undergoes nucleophilic substitution reactions. evitachem.com This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide range of functional groups. Nucleophiles, which are electron-rich species, attack the carbon atom, displacing the bromide ion.

Common nucleophiles that can participate in these displacement reactions include:

Oxygen nucleophiles: Hydroxide (B78521) ions, alkoxides, and carboxylates can react to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia, primary, and secondary amines can be used to synthesize the corresponding primary, secondary, and tertiary amines.

Sulfur nucleophiles: Thiolates can displace the bromide to form thioethers.

The general mechanism for these reactions is typically a direct displacement (SN2) or a stepwise process involving a carbocation intermediate (SN1), depending on the reaction conditions and the nature of the nucleophile.

Alkylation Reactions Utilizing the Bromomethyl Moiety

The inherent reactivity of the bromomethyl group makes 4-(bromomethyl)-2,5-difluorobenzoic acid an effective alkylating agent. nih.gov In these reactions, the molecule transfers its 2,5-difluorobenzyl moiety to a nucleophilic substrate. This is a powerful method for constructing more complex molecular architectures.

A notable application of this reactivity is in the N-alkylation of heterocyclic compounds. For instance, various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals, can be alkylated at a nitrogen atom by this reagent.

| Nucleophile (Substrate) | Product of Alkylation |

| Imidazole | 1-(2,5-Difluoro-4-carboxyphenyl)methyl-1H-imidazole |

| Pyrazole | 1-(2,5-Difluoro-4-carboxyphenyl)methyl-1H-pyrazole |

| Triazole | 1-(2,5-Difluoro-4-carboxyphenyl)methyl-1H-1,2,4-triazole |

| Phenol | (2,5-Difluoro-4-carboxyphenoxy)methylbenzene |

These alkylation reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates, where the difluorinated phenyl ring can impart desirable properties such as increased metabolic stability and binding affinity.

Elimination Reactions

In the presence of a strong, sterically hindered base, 4-(bromomethyl)-2,5-difluorobenzoic acid has the potential to undergo an elimination reaction. In this process, a proton from the carbon adjacent to the bromomethyl group is abstracted by the base, leading to the formation of a double bond and the expulsion of the bromide ion. This would result in the formation of a derivative of 4-methylene-2,5-difluorocyclohexadienecarboxylic acid.

However, for benzylic halides like 4-(bromomethyl)-2,5-difluorobenzoic acid, nucleophilic substitution reactions are generally more favorable than elimination reactions. masterorganicchemistry.comreddit.com The formation of a stable aromatic system in the substitution product is a strong driving force. Elimination is more likely to occur under specific conditions, such as the use of a non-nucleophilic, bulky base and higher reaction temperatures. The competition between substitution and elimination is a key consideration in planning syntheses with this reagent. youtube.comyoutube.com

Influence of Fluorine Substituents on Aromatic Reactivity and Stability

The two fluorine atoms on the benzene ring exert a significant influence on the molecule's reactivity and the properties of the adjacent functional groups. This influence stems from the high electronegativity of fluorine, which leads to strong inductive effects, and its ability to participate in resonance. u-tokyo.ac.jp

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The fluorine atoms are deactivating groups for electrophilic aromatic substitution (EAS) due to their strong electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. However, the fluorine atoms are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion). In the case of 4-(bromomethyl)-2,5-difluorobenzoic acid, the positions open for electrophilic attack are C3 and C6. The directing effects of the existing substituents (bromomethyl, carboxylic acid, and two fluorines) would need to be considered to predict the outcome of any potential EAS reaction.

Conversely, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For a reaction to occur on the ring of 4-(bromomethyl)-2,5-difluorobenzoic acid, one of the fluorine atoms would typically act as the leaving group, provided there is strong activation from other electron-withdrawing groups. However, given that the bromomethyl group is a more facile site for nucleophilic attack, SNAr reactions on the ring are less common for this specific molecule unless the reaction conditions are carefully controlled to favor this pathway.

Electronic Effects on Adjacent Functional Groups

The powerful electron-withdrawing inductive effect of the fluorine atoms has a pronounced impact on the adjacent carboxylic acid and bromomethyl groups. u-tokyo.ac.jp

Effect on the Carboxylic Acid Group: The fluorine atoms, particularly the one in the ortho position (C2), increase the acidity of the carboxylic acid group. psu.eduresearchgate.net The inductive effect of fluorine withdraws electron density from the carboxylate group, stabilizing the conjugate base (R-COO⁻) that is formed upon deprotonation. This stabilization makes the loss of a proton more favorable, resulting in a lower pKa value compared to benzoic acid itself.

Comparative Acidity of Benzoic Acid Derivatives:

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 4-Fluorobenzoic Acid | 4.14 |

| 4-(Bromomethyl)-2,5-difluorobenzoic acid | Estimated to be lower than 3.27 |

Data for substituted benzoic acids are for reference; the pKa of the title compound is expected to be significantly influenced by the multiple electron-withdrawing groups.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-(Bromomethyl)-2,5-difluorobenzoic acid is a primary site for a variety of chemical modifications, allowing for its conversion into several important derivatives.

Derivatization to Acid Chlorides, Amides, and Esters

The conversion of the carboxylic acid to more reactive intermediates or stable derivatives like esters and amides is a fundamental aspect of its chemistry.

Acid Chlorides: The synthesis of the corresponding acid chloride, 4-(Bromomethyl)-2,5-difluorobenzoyl chloride, is a common first step for further derivatization. This transformation is typically achieved by treating the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). While specific literature for the bromomethyl compound is not prevalent, the analogous transformation of 4-bromo-2,5-difluorobenzoic acid to its acid chloride is well-documented, proceeding with high efficiency upon heating with thionyl chloride. prepchem.com This suggests a similar reactivity profile for the target molecule.

Amides: Amide derivatives are readily synthesized from the carboxylic acid, typically via the activation of the carboxyl group. One common method involves the initial conversion to the acid chloride, followed by reaction with a primary or secondary amine. Another widely used approach employs peptide coupling agents. For instance, the related 4-bromo-2,5-difluorobenzoic acid has been successfully coupled with methanesulfonamide (B31651) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) as the coupling system. This highlights a viable pathway for forming N-acylsulfonamides from 4-(Bromomethyl)-2,5-difluorobenzoic acid.

Esters: Esterification of the carboxylic acid can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol (e.g., methanol) under acidic catalysis, is a common approach. The existence of Methyl 4-(bromomethyl)-2,5-difluorobenzoate in chemical supplier catalogs confirms that this ester derivative is synthetically accessible. bldpharm.com

The following table summarizes common derivatization reactions of the carboxylic acid group.

| Derivative | Reagent(s) | Product |

| Acid Chloride | Thionyl Chloride (SOCl₂) | 4-(Bromomethyl)-2,5-difluorobenzoyl chloride |

| Amide | 1. SOCl₂2. Amine (R₂NH) | N,N-Disubstituted-4-(bromomethyl)-2,5-difluorobenzamide |

| Ester | Alcohol (ROH), Acid Catalyst | Alkyl 4-(bromomethyl)-2,5-difluorobenzoate |

Reduction of Carboxyl Groups to Alcohols

The reduction of the carboxylic acid functional group to a primary alcohol yields (4-(Bromomethyl)-2,5-difluorophenyl)methanol, a valuable bifunctional intermediate. This transformation requires careful selection of reducing agents to avoid side reactions, particularly the reduction of the benzylic bromide.

Borane (B79455) complexes are effective reagents for this conversion. Specifically, the reduction of the closely related 4-bromo-2,5-difluorobenzoic acid to (4-bromo-2,5-difluorophenyl)methanol (B1532498) has been successfully carried out using borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) in tetrahydrofuran (B95107) (THF). This method is known for its high chemoselectivity for carboxylic acids.

However, the presence of the bromomethyl group introduces a challenge. Many reducing agents capable of reducing carboxylic acids can also reduce benzylic halides. For example, binary hydride systems, such as those involving indium(III) chloride, can lead to the reduction of both the carboxylic acid and the carbon-halogen bond. The selective reduction of the carboxylic acid in the presence of the benzylic bromide is therefore a significant synthetic consideration, with borane-based reagents being the preferred choice for achieving this selectivity.

| Reagent System | Target Functional Group | Outcome |

| Borane Dimethyl Sulfide (BH₃·SMe₂) | Carboxylic Acid | Selective reduction to the primary alcohol. |

| Mixed Hydride Systems (e.g., with InCl₃) | Carboxylic Acid & Benzylic Bromide | Potential for non-selective reduction of both functional groups. |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group, is a significant transformation. For polyfluorinated benzoic acids, this can be achieved under thermal conditions in the presence of a copper catalyst. patentcut.com Heating the acid in a high-boiling solvent like quinoline (B57606) with copper or copper oxide facilitates the extrusion of carbon dioxide to yield the corresponding fluorinated benzene derivative. patentcut.com In the case of 4-(Bromomethyl)-2,5-difluorobenzoic acid, this would theoretically produce 1-(Bromomethyl)-2,5-difluorobenzene.

More recent research has focused on decarboxylative functionalization, where the carboxyl group is replaced by another functional group. These advanced methods often employ transition-metal catalysis. acs.orgresearchgate.net For instance, photoinduced copper-catalyzed reactions have enabled the decarboxylative fluorination and hydroxylation of various benzoic acids. researchgate.netnih.gov These studies indicate that the C-COOH bond in such aromatic systems can be activated under relatively mild conditions to form new carbon-fluorine or carbon-oxygen bonds, representing a modern approach to "decarboxylation studies". acs.orgnih.gov

Catalytic Activity and Side Reaction Mechanisms

The reactivity of 4-(Bromomethyl)-2,5-difluorobenzoic acid is also defined by its potential catalytic properties and the side reactions that can occur during its transformation.

Fluorinated benzoic acids can sometimes act as catalysts in certain organic reactions. However, this catalytic activity can also lead to undesired side reactions where the compound reacts with other components in the mixture.

The most significant side reaction mechanisms for this molecule stem from the presence of two distinct reactive sites.

Competition in Reduction Reactions: As mentioned previously, a primary challenge is the competition between the reduction of the carboxylic acid and the hydrogenolysis of the bromomethyl group. Stronger reducing agents may lead to a mixture of products, including the desired alcohol, the debrominated acid, and the fully reduced product, 4-methyl-2,5-difluorobenzyl alcohol.

Nucleophilic Attack at the Benzylic Carbon: The bromomethyl group is an electrophilic site susceptible to nucleophilic substitution (S_N2 reaction). During derivatization of the carboxylic acid under basic conditions or with nucleophilic reagents, a competing reaction can occur at the benzylic carbon. For example, in an attempt to form an ester using an alkoxide, the alkoxide could attack the -CH₂Br group, leading to the formation of an ether, which would be an undesired side product. Careful control of reaction conditions is necessary to favor derivatization at the carboxylic acid over substitution at the benzylic position.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Bromomethyl 2,5 Difluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(bromomethyl)-2,5-difluorobenzoic acid, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(bromomethyl)-2,5-difluorobenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the acidic proton of the carboxylic acid. The aromatic region will be complex due to the dissymmetry of the benzene (B151609) ring. The proton on C3 would appear as a doublet of doublets, coupled to the adjacent fluorine at C2 and the proton at C6. Similarly, the proton at C6 would also present as a doublet of doublets, with coupling to the fluorine at C5 and the proton at C3. The methylene protons of the -CH₂Br group would likely appear as a singlet, though minor coupling to the aromatic ring protons may cause some broadening. The carboxylic acid proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of 4-(bromomethyl)-2,5-difluorobenzoic acid will show signals for the seven distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be found at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached fluorine, bromine, and carboxylic acid groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The methylene carbon of the bromomethyl group will be observed in the aliphatic region.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. For 4-(bromomethyl)-2,5-difluorobenzoic acid, two distinct signals are expected for the two fluorine atoms at positions 2 and 5, as they are in different chemical environments. These signals will likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.

Predicted NMR Data for 4-(Bromomethyl)-2,5-difluorobenzoic acid

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| Ar-H (C3-H) | 7.5 - 7.8 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| Ar-H (C6-H) | 7.3 - 7.6 | dd | J(H,F) ≈ 5-7, J(H,H) ≈ 2-3 |

| CH₂Br | 4.6 - 4.9 | s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C=O | 165 - 170 | - |

| C-F (C2) | 158 - 162 | ¹J(C,F) ≈ 240-260 |

| C-F (C5) | 155 - 159 | ¹J(C,F) ≈ 240-260 |

| C-COOH (C1) | 125 - 130 | - |

| C-Br (C4) | 130 - 135 | - |

| C-H (C3) | 115 - 120 | ²J(C,F) ≈ 20-30 |

| C-H (C6) | 118 - 123 | ²J(C,F) ≈ 20-30 |

| CH₂Br | 30 - 35 | - |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| F (C2) | -110 to -120 |

| F (C5) | -120 to -130 |

Disclaimer: The NMR data presented are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Advanced 2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-(bromomethyl)-2,5-difluorobenzoic acid, a COSY spectrum would show a cross-peak between the aromatic protons at C3 and C6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the C3-H proton and the C3 carbon, the C6-H proton and the C6 carbon, and the methylene protons with the CH₂Br carbon.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Elucidation of Molecular Ion and Fragmentation Patterns

In an electron ionization (EI) mass spectrum of 4-(bromomethyl)-2,5-difluorobenzoic acid, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be seen, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for benzoic acids and benzyl (B1604629) bromides would be expected. Key fragmentation could include:

Loss of Br•: A significant fragment would likely correspond to the loss of a bromine radical, forming a stable benzylic carbocation.

Loss of •OH and CO: Fragmentation of the carboxylic acid group could occur through the loss of a hydroxyl radical, followed by the loss of carbon monoxide.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl cation to a more stable tropylium ion is a common pathway.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental formula of the molecular ion and its fragments. For 4-(bromomethyl)-2,5-difluorobenzoic acid (C₈H₅BrF₂O₂), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the elemental composition.

Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M]⁺ | C₈H₅BrF₂O₂ | 265.94 | 267.94 |

| [M-Br]⁺ | C₈H₅F₂O₂ | 187.02 | 187.02 |

| [M-OH]⁺ | C₈H₄BrF₂O | 248.94 | 250.94 |

| [M-COOH]⁺ | C₇H₄BrF₂ | 220.95 | 222.95 |

Disclaimer: The fragmentation data presented are predicted values based on common fragmentation patterns of related functional groups. Actual experimental results may show variations.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For 4-(bromomethyl)-2,5-difluorobenzoic acid, the following characteristic vibrational bands would be expected:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

C-F Stretch: Strong absorptions in the IR spectrum between 1100 and 1300 cm⁻¹ are indicative of the carbon-fluorine stretching vibrations.

C-Br Stretch: A weaker absorption in the lower frequency region of the IR spectrum, typically around 500-650 cm⁻¹, is associated with the carbon-bromine stretch.

Aromatic C-H and C=C Stretches: These will give rise to several bands in both the IR and Raman spectra in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | Medium |

| Aromatic C=C | 1400-1600 (multiple bands) | Strong |

| C-F | 1100-1300 (strong) | Medium |

| C-Br | 500-650 (medium-weak) | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Analysis of the electronic transitions and chromophoric properties of 4-(bromomethyl)-2,5-difluorobenzoic acid using UV-Vis spectroscopy is crucial for understanding its potential applications in materials science and photochemistry. The benzoic acid moiety, substituted with fluorine and bromomethyl groups, constitutes the primary chromophore. The absorption maxima (λmax) and molar absorptivity (ε) would be expected to be influenced by the electronic effects of these substituents on the π-system of the benzene ring. However, specific experimental UV-Vis spectral data, including absorption maxima and solvent effects, for 4-(bromomethyl)-2,5-difluorobenzoic acid are not available in the current scientific literature.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such an analysis for 4-(bromomethyl)-2,5-difluorobenzoic acid would provide invaluable information on its molecular structure and packing. Despite the importance of this technique, published crystallographic data—including unit cell parameters, space group, and atomic coordinates—could not be located for this specific compound.

Analysis of Molecular Conformation and Stereochemistry

A crystallographic study would reveal the exact conformation of the molecule, including the torsion angles between the carboxylic acid group, the bromomethyl group, and the difluorinated benzene ring. This would elucidate the degree of planarity and the steric interactions between the substituents. As no crystal structure has been reported, detailed information on bond lengths, bond angles, and dihedral angles for 4-(bromomethyl)-2,5-difluorobenzoic acid remains undetermined.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Oxygen, Bromine, Fluorine) in a compound. This experimental data is compared against the theoretical values calculated from the empirical formula to verify the purity and composition of a synthesized sample. For 4-(bromomethyl)-2,5-difluorobenzoic acid, the empirical formula is C8H5BrF2O2. While the theoretical composition can be calculated, published experimental results from elemental analysis are not available.

Table 1: Theoretical Elemental Composition of 4-(Bromomethyl)-2,5-difluorobenzoic Acid

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 8 | 38.28 |

| Hydrogen | H | 1.008 | 5 | 2.01 |

| Bromine | Br | 79.904 | 1 | 31.83 |

| Fluorine | F | 18.998 | 2 | 15.14 |

| Oxygen | O | 15.999 | 2 | 12.74 |

| Total | 100.00 |

Note: The data in this table is theoretical and has not been confirmed by published experimental findings.

Computational Chemistry and Theoretical Studies of 4 Bromomethyl 2,5 Difluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate information about molecular orbitals, charge distribution, and reactivity.

The electronic properties of 4-(bromomethyl)-2,5-difluorobenzoic acid are dictated by the interplay of its constituent functional groups: the aromatic benzene (B151609) ring, the electron-withdrawing fluorine atoms and carboxylic acid group, and the reactive bromomethyl group. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

For 4-(bromomethyl)-2,5-difluorobenzoic acid, the presence of highly electronegative fluorine atoms and the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted toluene (B28343). This effect generally leads to increased chemical stability. The HOMO is likely to have significant contributions from the π-system of the benzene ring, while the LUMO is expected to be localized on the π* orbitals of the ring and the carbonyl group.

Table 1: Predicted Molecular Orbital Characteristics for 4-(Bromomethyl)-2,5-difluorobenzoic acid

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |

| LUMO Energy | Relatively low | Indicates a propensity to accept electrons, particularly at the aromatic ring and carbonyl carbon. |

| HOMO-LUMO Gap | Moderately large | Suggests good kinetic stability under standard conditions. |

| HOMO Distribution | Primarily on the π-system of the benzene ring. | The ring is the most likely site for initial interaction with electrophiles. |

| LUMO Distribution | Distributed over the aromatic ring and the C=O bond of the carboxylic acid. | These are the likely sites for nucleophilic attack. |

This is an interactive data table. Users can sort and filter the data as needed.

The distribution of electron density within the molecule, which can be calculated using methods like Natural Bond Orbital (NBO) analysis or by mapping the electrostatic potential (ESP), allows for the prediction of reactive sites.

Electrophilic Sites: Regions with a partial positive charge (electron-deficient) are susceptible to attack by nucleophiles. In 4-(bromomethyl)-2,5-difluorobenzoic acid, the most significant electrophilic centers are predicted to be:

The carbon atom of the bromomethyl group (-CH₂Br), due to the high electronegativity of the bromine atom, making it an excellent site for Sₙ2 reactions.

The carbonyl carbon of the carboxylic acid group, which is a classic electrophilic site.

The carbon atoms of the benzene ring attached to the fluorine atoms, which are activated towards nucleophilic aromatic substitution under certain conditions.

Nucleophilic Sites: Regions with a partial negative charge (electron-rich) can react with electrophiles. The primary nucleophilic sites are:

The oxygen atoms of the carboxylic acid group, which possess lone pairs of electrons.

The π-electron system of the benzene ring, although its nucleophilicity is significantly reduced by the electron-withdrawing substituents.

Table 2: Predicted Reactive Sites in 4-(Bromomethyl)-2,5-difluorobenzoic acid

| Site | Type | Predicted Reactivity |

|---|---|---|

| Methylene (B1212753) Carbon (-C H₂Br) | Electrophilic | Highly susceptible to nucleophilic substitution. |

| Carbonyl Carbon (-C OOH) | Electrophilic | Reactive towards nucleophiles (e.g., in esterification). |

| Carboxylic Oxygens (-COO H) | Nucleophilic | Can be protonated or act as nucleophiles. |

This interactive table summarizes the key reactive centers within the molecule.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can provide insights into the conformational flexibility of 4-(bromomethyl)-2,5-difluorobenzoic acid.

Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this molecule, key rotational barriers would be associated with:

Rotation of the carboxylic acid group relative to the plane of the benzene ring.

Rotation of the bromomethyl group around the C-C bond connecting it to the ring.

Computational studies on similar substituted 1,3-dioxanes have demonstrated the power of DFT calculations to determine conformational pathways and potential energy surfaces. bashgmu.ru For 4-(bromomethyl)-2,5-difluorobenzoic acid, calculations would likely reveal the most stable (lowest energy) conformation, which typically involves minimizing steric hindrance between the bulky substituents. MD simulations could further show how these conformations change in different solvent environments and at various temperatures, providing a picture of the molecule's flexibility and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For 4-(bromomethyl)-2,5-difluorobenzoic acid, predictions would show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the acidic proton of the carboxyl group. The electron-withdrawing effects of the fluorine and carboxyl groups would cause the aromatic protons to appear at a relatively downfield chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Influencing Factors |

|---|---|---|---|

| Carboxylic Acid (OH ) | 11.0 - 13.0 | - | Hydrogen bonding, solvent effects. |

| Aromatic (H ) | 7.0 - 8.5 | 110 - 140 | Strong deshielding from F and COOH groups. |

| Methylene (-CH ₂Br) | 4.5 - 5.0 | 30 - 35 | Deshielding from adjacent Br and aromatic ring. |

| Carboxylic Carbon (C OOH) | - | 165 - 175 | Carbonyl environment. |

This interactive table provides estimated NMR chemical shift ranges based on computational predictions.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in an infrared (IR) spectrum. Quantum chemical calculations can predict these frequencies. For 4-(bromomethyl)-2,5-difluorobenzoic acid, characteristic vibrations would be associated with its functional groups.

Table 4: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 |

| C-F (Aromatic) | Stretching | 1200 - 1300 |

| C-Br (Aliphatic) | Stretching | 500 - 600 |

This table outlines the expected IR frequencies for the key functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is a cornerstone of modern mechanistic chemistry. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

A common reaction involving 4-(bromomethyl)-2,5-difluorobenzoic acid is nucleophilic substitution at the benzylic carbon, where the bromide ion is displaced by a nucleophile. Computational modeling could be used to:

Compare Mechanisms: Determine whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway by calculating the energies of the respective intermediates (carbocation) and transition states.

Calculate Activation Barriers: The calculated activation energy provides a quantitative measure of the reaction rate, which can be compared with experimental kinetic data.

Analyze Solvent Effects: By including solvent molecules in the calculation (either implicitly or explicitly), one can model how the solvent influences the reaction mechanism and energetics.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physical properties (QSPR). mdpi.com These models are widely used in drug discovery and materials science. nih.gov

If 4-(bromomethyl)-2,5-difluorobenzoic acid were part of a series of compounds being tested for a specific biological activity (e.g., as an enzyme inhibitor), a QSAR study would be performed. chemicalbook.com This involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties.

Table 5: Relevant Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular volume, surface area, specific shape indices | Describes the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Describes the molecule's solubility and membrane permeability. |

This interactive table lists key molecular descriptors that would be calculated for QSAR and QSPR modeling.

The calculated descriptors would then be used as independent variables in a statistical analysis (e.g., multiple linear regression) to build a model that predicts the activity or property of interest. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding further research.

Future Research Directions and Unexplored Potential

Novel Synthetic Approaches and Sustainable Methodologies

Current synthetic routes to 4-(Bromomethyl)-2,5-difluorobenzoic acid likely rely on conventional multi-step processes, beginning with a suitable toluene (B28343) derivative. A plausible pathway involves the radical bromination of 2,5-difluoro-4-methylbenzoic acid or a related precursor. However, the future of its synthesis should focus on novel and sustainable approaches that improve efficiency, reduce waste, and enhance safety.

Future Research Focus:

Photocatalytic Bromination: Investigating the use of visible-light photoredox catalysis for the benzylic bromination step could offer a milder and more selective alternative to traditional methods that often require harsh radical initiators.

Flow Chemistry: Developing a continuous flow synthesis process would enable safer handling of reactive intermediates, improve reaction control, and allow for easier scalability. This methodology aligns with the principles of green chemistry by minimizing reaction volumes and improving energy efficiency.

Bio-catalysis: Exploring enzymatic pathways for the selective oxidation of a methyl group to a hydroxymethyl group, followed by a bio-catalyzed bromination, could represent a significant leap in sustainable production, although this remains a long-term and challenging goal.

Solvent Minimization: Research into solvent-free reaction conditions or the use of greener solvents like supercritical CO₂ or bio-derived solvents could drastically reduce the environmental impact of the synthesis. sigmaaldrich.com

Investigation of Undiscovered Reactivity and Transformation Pathways

The reactivity of 4-(Bromomethyl)-2,5-difluorobenzoic acid is primarily dictated by its two key functional groups: the electrophilic carbon of the bromomethyl group and the nucleophilic/acidic nature of the carboxylic acid. While standard transformations are predictable, there is considerable scope to uncover novel reaction pathways.

The bromomethyl group is susceptible to nucleophilic substitution , allowing for the introduction of a wide array of functionalities (e.g., azides, amines, thiols, cyanides). evitachem.com The carboxylic acid can undergo esterification, amidation, or reduction. The interplay between these two sites, along with the electronic influence of the difluorinated ring, opens avenues for more complex and potentially undiscovered transformations.

Areas for Investigation:

Intramolecular Cyclization: Designing reactions where a nucleophile, attached via the carboxylic acid group, can undergo intramolecular cyclization by attacking the bromomethyl carbon. This could lead to the formation of novel lactones and other heterocyclic systems.

Palladium-Catalyzed Cross-Coupling: While challenging, exploring conditions for the cross-coupling of the benzylic C-Br bond could open pathways to novel derivatives that are difficult to access through standard nucleophilic substitution.

Difunctionalization Reactions: Developing one-pot reactions that simultaneously modify both the carboxylic acid and the bromomethyl group with different reagents would be a highly efficient strategy for building molecular complexity.

Interactive Table: Potential Transformation Pathways

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

| Bromomethyl | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azidomethyl (-CH₂N₃) |

| Ammonia (NH₃), Amines (RNH₂) | Aminomethyl (-CH₂NH₂, -CH₂NHR) | ||

| Sodium Hydroxide (B78521) (NaOH) | Hydroxymethyl (-CH₂OH) | ||

| Sodium Cyanide (NaCN) | Cyanomethyl (-CH₂CN) | ||

| Carboxylic Acid | Esterification | Alcohols (R-OH), H⁺ | Ester (-COOR) |

| Amidation | Thionyl Chloride (SOCl₂), then Amine (RNH₂) | ||

| Reduction | Borane (B79455) (BH₃·SMe₂) | ||

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) |

Expanding Applications in Medicinal Chemistry and Materials Science

As a trifunctional building block, 4-(Bromomethyl)-2,5-difluorobenzoic acid is an ideal starting point for creating libraries of compounds for drug discovery and for designing novel functional materials. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the dual reactive sites allow for versatile conjugation and polymerization.

Medicinal Chemistry Potential:

Scaffold Decoration: The compound can serve as a central scaffold. The carboxylic acid can be used to link to one part of a pharmacophore, while the bromomethyl group can be converted to link to another, allowing for the systematic exploration of chemical space around a biological target.

Linker Technology: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the molecule could function as a versatile linker, with one end attaching to the targeting moiety and the other to the payload or E3 ligase binder.

Fragment-Based Drug Discovery (FBDD): It can be used to "grow" fragments. If a simpler fragment containing a 2,5-difluorobenzoic acid motif shows binding to a protein, the bromomethyl handle provides a reactive site to introduce other chemical groups to improve potency.

Materials Science Potential:

Polymer Synthesis: The compound can be used as a monomer in polymerization reactions. For instance, the carboxylic acid could be converted to an ester suitable for polycondensation, while the bromomethyl group remains available for post-polymerization modification, allowing for the creation of functional polymer coatings or resins.

Surface Functionalization: The carboxylic acid can anchor the molecule to metal oxide surfaces, while the bromomethyl group can be used to attach other functional molecules, such as dyes or sensors.

Crystal Engineering: The rigid aromatic core and the hydrogen-bonding capability of the carboxylic acid make it a candidate for designing metal-organic frameworks (MOFs) or other crystalline materials with tailored electronic or porous properties.

Development of Derivatization Strategies for Enhanced Functionality

Strategic derivatization of 4-(Bromomethyl)-2,5-difluorobenzoic acid is key to unlocking its potential. The goal is to create a toolbox of second-generation building blocks where the properties of the parent molecule are tuned for specific applications.

Future Derivatization Strategies:

Orthogonal Protection: Developing methods to selectively protect either the carboxylic acid or the bromomethyl group. For example, converting the acid to a methyl ester would allow for selective reactions at the bromomethyl site. Subsequent hydrolysis would regenerate the acid for further modification.

Conversion to Bio-orthogonal Handles: Transforming the bromomethyl group into functionalities suitable for bio-orthogonal chemistry, such as an azide (via substitution with sodium azide) or an alkyne. This would create powerful tools for chemical biology, enabling the specific labeling of biomolecules.

Fluorescent Tagging: The bromomethyl group is an excellent electrophile for attaching fluorescent dyes, similar to how 4-bromomethyl-7-methoxycoumarin (B43491) is used to label carboxylic acids. nih.gov This could be reversed, using the intrinsic reactivity of the title compound to create fluorescent probes for various analytical applications.

By systematically exploring these research avenues, the scientific community can move 4-(Bromomethyl)-2,5-difluorobenzoic acid from a simple catalogue chemical to a cornerstone of innovation in synthetic chemistry, medicine, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.